molecular formula C23H25N5O4 B15139981 Irak4-IN-25

Irak4-IN-25

Cat. No.: B15139981
M. Wt: 435.5 g/mol
InChI Key: ATVTUVKVZSYFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Irak4-IN-25 is a potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a serine/threonine kinase that plays a crucial role in the signaling pathways of the innate immune system. IRAK4 is involved in the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are essential for the production of pro-inflammatory cytokines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Irak4-IN-25 involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route includes the use of imidazolo[1,2-b]pyridazine-3-yl and pyrazolo[1,5-a]pyrimidin-3-yl derivatives . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Irak4-IN-25 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated compounds .

Scientific Research Applications

Irak4-IN-25 has a wide range of scientific research applications, including:

Mechanism of Action

Irak4-IN-25 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as NF-κB and MAPK. As a result, the production of pro-inflammatory cytokines is reduced, leading to decreased inflammation and immune response .

Properties

Molecular Formula

C23H25N5O4

Molecular Weight

435.5 g/mol

IUPAC Name

6-(3-hydroxycyclobutyl)oxy-2,2-dimethyl-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-3H-furo[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C23H25N5O4/c1-23(2)10-13-7-17(22(27-21(13)32-23)31-16-8-15(29)9-16)20(30)26-19-6-4-5-18(25-19)14-11-24-28(3)12-14/h4-7,11-12,15-16,29H,8-10H2,1-3H3,(H,25,26,30)

InChI Key

ATVTUVKVZSYFBE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(N=C2O1)OC3CC(C3)O)C(=O)NC4=CC=CC(=N4)C5=CN(N=C5)C)C

Origin of Product

United States

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